N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide
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Overview
Description
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide, also known as DPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DPI is a hydrazide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Scientific Research Applications
Aldose Reductase Inhibitor
In 2010, Chen et al. developed a series of benzothiadiazine-1,1-dioxide compounds and screened these as aldose reductase inhibitors. This enzyme plays a role in diabetic complications, so inhibitors can be significant in managing diabetes-related issues .
Green Synthesis Approach
A green approach for the synthesis of various derivatives through one-pot three-component reactions in water medium has been reported. This method is catalyst-free and involves ninhydrin, malononitrile, and various diamines .
Protein Kinase CK2 Inhibitors
Protein kinase CK2 is an attractive anticancer target. New CK2 inhibitors with a 1,3-dioxo-2,3-dihydro-1H-indene core have been reported, showing improved inhibitory activity on CK2 .
Mechanism of Action
Target of Action
The primary target of MFCD00170609 is Protein Kinase CK2 . Protein Kinase CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target .
Mode of Action
MFCD00170609 interacts with Protein Kinase CK2, inhibiting its activity . Some derivatives of this compound have shown improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15 .
Biochemical Pathways
CK2 is involved in cell cycle control, DNA repair, regulation of circadian rhythms, and other cellular processes .
Result of Action
The molecular and cellular effects of MFCD00170609’s action would be primarily related to its inhibition of Protein Kinase CK2. By inhibiting CK2, this compound could potentially disrupt the normal functioning of the kinase, leading to altered cellular processes. This could have therapeutic implications, particularly in the context of diseases where CK2 is known to play a role, such as cancer .
properties
IUPAC Name |
N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12(20-21-16(22)11-13-7-3-2-4-8-13)17-18(23)14-9-5-6-10-15(14)19(17)24/h2-10,23H,11H2,1H3,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVYAXWJQUSDS-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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